

Application Notes and Protocols for RKI-1447 Kinase Assay

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These application notes provide a detailed protocol for determining the inhibitory activity of **RKI-1447** against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). The provided methodologies are intended for researchers, scientists, and drug development professionals working on kinase inhibitors.

Introduction

RKI-1447 is a potent and selective inhibitor of ROCK1 and ROCK2 kinases.[1][2][3][4] It functions as a Type I kinase inhibitor, binding to the ATP-binding site in the kinase domain through interactions with the hinge region and the DFG motif.[2][3][5] This inhibition prevents the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Targeting Subunit 1 (MYPT-1), thereby affecting cellular processes like actin cytoskeleton organization, cell migration, and invasion.[2][5][6] **RKI-1447** has demonstrated anti-invasive and anti-tumor activities in preclinical breast cancer models.[2][5][6]

Quantitative Data Summary

The inhibitory potency of **RKI-1447** against ROCK1 and ROCK2 has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Kinase	IC50 (nM)
ROCK1	14.5[1][2][3]
ROCK2	6.2[1][2][3]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by RKI-1447. Active RhoA GTPase activates ROCK, which in turn phosphorylates its substrates, leading to the assembly of actin stress fibers. RKI-1447 directly inhibits ROCK, thereby blocking this downstream signaling cascade.

RKI-1447 Signaling Pathway Inhibition Active RhoA **RKI-1447 Inhibits** Activates ROCK1/ROCK2 Phosphorylates Downstream Substrates (e.g., MLC-2, MYPT-1) Actin Stress Fiber Assembly

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Caption: RKI-1447 inhibits ROCK1/2, blocking downstream signaling.

Experimental Protocols



A highly sensitive and reliable method for determining the potency of **RKI-1447** is the Z'-LYTE™ FRET-based kinase assay.[2][3][4][7] This assay measures the extent of phosphorylation of a specific peptide substrate by the kinase.

Biochemical Kinase Assay Protocol for RKI-1447 against ROCK1 and ROCK2

This protocol is adapted from published studies using the Invitrogen Z'-LYTE™ Kinase Assay Kit with a Ser/Thr 13 peptide.[2][3][4][7][8]

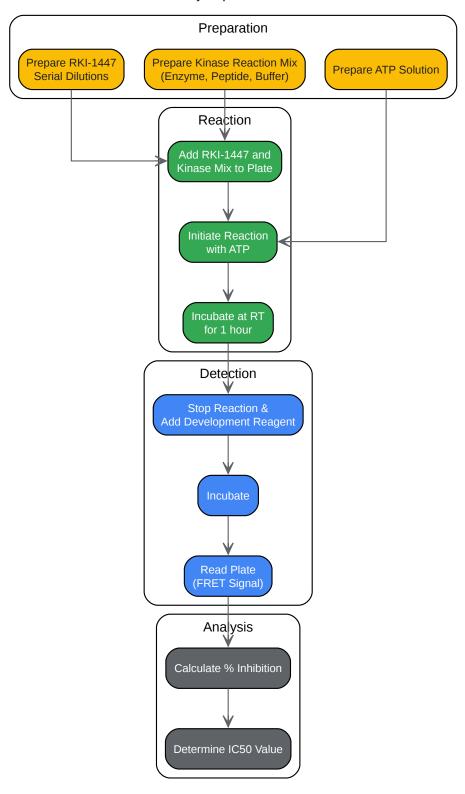
Materials:

- ROCK1 and ROCK2 enzymes
- Z'-LYTE™ Kinase Assay Kit Ser/Thr 13 Peptide (based on MLC sequence: KKRPQRRYSNVF)[2][3][4][7]
- RKI-1447
- ATP
- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35[3][4][7][9]
- DMSO
- 384-well plates

Experimental Workflow Diagram:



Kinase Assay Experimental Workflow



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Caption: Workflow for the **RKI-1447** kinase inhibition assay.



Procedure:

- Compound Preparation: Prepare a stock solution of RKI-1447 in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination (e.g., 8-point dilutions).[3]
 [4][7][9]
- · Reaction Setup:
 - The total reaction volume is 15 μL.[3][4][7][9]
 - Add 5 ng of ROCK1 or ROCK2 enzyme to each well.[3][4][7][9]
 - Add the peptide substrate to each well.
 - For ROCK1: 1.5 μM peptide substrate.[3][4][7][9]
 - For ROCK2: 2 μM peptide substrate.[3][4][7][9]
 - Add the desired concentration of RKI-1447 or vehicle (DMSO) to the respective wells.
 - The reaction is performed in the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[3][4][7][9]
- · Initiation and Incubation:
 - Initiate the kinase reaction by adding ATP to each well.
 - For ROCK1: 12.5 μM ATP.[3][4][7][9]
 - For ROCK2: 50 μM ATP.[3][4][7][9]
 - Incubate the plate at room temperature for 1 hour.[3][4][7][9]
- Detection:
 - Stop the reaction and proceed with the Z'-LYTE™ FRET detection protocol as per the manufacturer's instructions. This typically involves adding a development reagent that selectively cleaves the unphosphorylated peptide.[7]



- The FRET signal is then measured using a plate reader with excitation at 400 nm and emission detection at 445 nm and 520 nm.[7]
- Data Analysis:
 - The ratio of the emission signals (445 nm / 520 nm) is used to calculate the percentage of phosphorylation.
 - The percent inhibition is calculated relative to the vehicle control.
 - IC50 values are determined by fitting the percent inhibition data to a dose-response curve.
 Assays should be performed in duplicate on multiple separate days to ensure reproducibility.[3][4][7][9]

Cell-Based Assay for ROCK Inhibition

To assess the activity of **RKI-1447** in a cellular context, the inhibition of ROCK-mediated actin stress fiber formation can be monitored.[2]

Materials:

- NIH 3T3 cells
- 8-chamber slides or 96-well imaging plates
- Serum-free media
- RKI-1447
- Lysophosphatidic acid (LPA)
- 4% Paraformaldehyde
- Texas-Red Phalloidin
- · DAPI mounting medium

Procedure:



- Plate NIH 3T3 cells (e.g., 8,000 cells/well in an 8-chamber slide) and serum-starve for 24 hours.[9]
- Treat the cells with vehicle or RKI-1447 (e.g., 1 μM) for 1 hour.[9]
- Stimulate the cells with 10 μM LPA for 30 minutes to induce stress fiber formation.
- Fix the cells with 4% paraformaldehyde.[9]
- Stain the actin filaments with Texas-Red Phalloidin and the nuclei with DAPI.
- Visualize the cells using a fluorescence microscope and assess the formation of actin stress fibers.

Selectivity

RKI-1447 is a selective inhibitor of ROCK kinases. At a concentration of 1 μ M, it shows significantly less inhibition against a panel of other kinases, including PKA, PKN1/PRK1, p70S6K/RPS6kB1, AKT1, and MRCKa/CDC42BPA.[3] Furthermore, in cellular assays, **RKI-1447** does not affect the phosphorylation levels of AKT, MEK, and S6 kinase at concentrations up to 10 μ M.[2][5][6] It also selectively inhibits ROCK-mediated actin stress fiber formation induced by LPA, without affecting PAK-mediated lamellipodia and filopodia formation stimulated by PDGF and Bradykinin, respectively.[2][3][5][6]

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